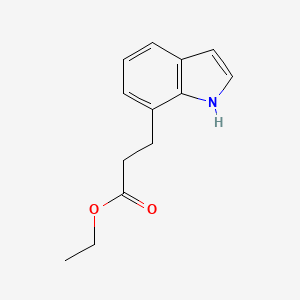

ethyl 3-(1H-indol-7-yl)propanoate

Description

Significance of Indole (B1671886) Derivatives in Organic Chemistry and Chemical Biology Research

Indole derivatives are of paramount importance in both organic chemistry and chemical biology research due to their diverse and profound biological activities. wisdomlib.org These compounds are integral to numerous natural and synthetic molecules, serving as crucial scaffolds in drug discovery. nih.govwisdomlib.orgmdpi.com The indole core is found in the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the plant hormone auxin (indole-3-acetic acid). nih.govsafrole.com

In the realm of medicinal chemistry, indole derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antifungal, and antiviral activities. wisdomlib.orgmdpi.com For instance, the vinca (B1221190) alkaloids, vincristine (B1662923) and vinblastine, are well-known anticancer agents that feature an indole nucleus and function by inhibiting tubulin polymerization. nih.govmdpi.com The structural versatility of the indole scaffold allows for the design of compounds that can target various biological pathways, making them valuable for developing new therapeutic agents. mdpi.com Ongoing research continues to uncover new applications for indole derivatives, such as their potential as inhibitors of specific enzymes and their role in combating drug-resistant pathogens. wisdomlib.orgmdpi.com

The following table provides a summary of key bioactive indole derivatives and their significance:

Table 1: Prominent Indole Derivatives and Their Biological Significance| Compound | Significance |

|---|---|

| Tryptophan | Essential amino acid, precursor to serotonin and other metabolites. nih.gov |

| Serotonin | Important neurotransmitter in the central nervous system. nih.gov |

| Indole-3-acetic acid | A primary plant hormone (auxin). nih.gov |

| Vincristine/Vinblastine | Anticancer agents that inhibit tubulin polymerization. nih.govmdpi.com |

| Arbidol | Antiviral drug for influenza infections. thieme-connect.com |

Challenges and Strategies in the Regioselective Synthesis of 7-Substituted Indoles

While the indole scaffold is of great interest, the regioselective functionalization of its benzene (B151609) ring, particularly at the C7 position, presents significant synthetic challenges. acs.org The inherent reactivity of the indole nucleus often favors substitution at the C3 or C2 positions of the pyrrole (B145914) ring. acs.org Traditional methods for synthesizing substituted indoles, such as the Fischer and Bartoli indole syntheses, can suffer from harsh acidic conditions, limited substrate scope, and a lack of regiocontrol. thieme-connect.com

To overcome these hurdles, modern synthetic strategies have increasingly focused on transition-metal-catalyzed C-H activation and functionalization. thieme-connect.comacs.org This approach allows for the direct introduction of functional groups at specific positions on the indole ring. The use of directing groups (DGs) attached to the indole nitrogen has proven to be a powerful strategy for achieving site-selectivity. acs.orgrsc.org For example, different directing groups can steer arylation to the C7, C6, C5, or C4 positions using palladium and copper catalysts. acs.org

Recent advancements have also explored the use of various metal catalysts, including rhodium and gold, to achieve regioselective synthesis of complex indole derivatives. thieme-connect.comrsc.org These innovative methods provide more efficient and versatile routes to previously inaccessible substituted indoles, with broader functional group tolerance and milder reaction conditions. acs.org

The table below outlines some of the modern strategies for the regioselective synthesis of substituted indoles:

Table 2: Strategies for Regioselective Indole Functionalization| Strategy | Catalyst/Reagent | Position(s) Targeted | Key Features |

|---|---|---|---|

| Directing Group (DG) Assisted C-H Arylation | Palladium, Copper | C4, C5, C6, C7 | High regioselectivity, depends on the directing group used. acs.org |

| Cascade Annulation | Rhodium(III) | C2, C3 | One-pot synthesis of complex polycyclic indoles. rsc.org |

| Isocyanide Insertion/C-H Activation | Palladium | C2, C3 | Forms C-C bonds between the 2- and 3-positions. thieme-connect.com |

| Gold-Catalyzed Synthesis | Gold | C2 | Overcomes limitations of classical indole syntheses. thieme-connect.com |

Research Rationale and Scope for Ethyl 3-(1H-indol-7-yl)propanoate

The specific research interest in this compound stems from the broader quest to develop novel indole-based therapeutic agents. The rationale for its synthesis and study is rooted in the unique combination of a 7-substituted indole core and an ethyl propanoate side chain.

The 7-position of the indole ring is a critical site for substitution to modulate the biological activity and pharmacokinetic properties of indole derivatives. Functionalization at this position can lead to compounds with distinct pharmacological profiles compared to substitution at other positions. The ethyl propanoate moiety is a common structural feature in many biologically active molecules and can influence properties such as solubility, metabolic stability, and receptor binding.

The scope of research on this compound would likely involve its synthesis via modern regioselective methods, followed by a thorough evaluation of its biological properties. This could include screening for anticancer, anti-inflammatory, or other therapeutic activities. Furthermore, this compound could serve as a valuable intermediate for the synthesis of more complex molecules, where the ester group can be further modified. While specific data on this compound is not widely published, its structural relative, methyl 3-(1H-indol-3-yl)propanoate, has been synthesized and characterized, with its derivatives being investigated as potential histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net This suggests that this compound could also be a precursor to compounds with interesting therapeutic potential.

The following table lists the compound names mentioned in this article:

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(1H-indol-7-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-16-12(15)7-6-10-4-3-5-11-8-9-14-13(10)11/h3-5,8-9,14H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHNTKXBNFPKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC2=C1NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of Ethyl 3 1h Indol 7 Yl Propanoate

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen atom significantly enhances the electron density of the pyrrole (B145914) ring, particularly at the C3 position. quora.com This inherent reactivity generally directs electrophiles to the C3 position, as the resulting cationic intermediate (Wheland intermediate) is more stable due to delocalization of the positive charge over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. For 7-substituted indoles, while the substituent at C7 can exert some electronic and steric influence, electrophilic attack at C3 remains the predominant pathway. rsc.orgnih.gov

Common electrophilic substitution reactions applicable to the indole nucleus of ethyl 3-(1H-indol-7-yl)propanoate include nitration, Vilsmeier-Haack formylation, and the Mannich reaction.

Nitration: The introduction of a nitro group onto the indole ring can be achieved using various nitrating agents. While strongly acidic conditions can lead to polymerization of the indole ring, milder reagents are often employed. youtube.com For instance, studies on the nitration of 7-substituted indoles have shown that the reaction proceeds regioselectively to yield the 3-nitro derivative. rsc.orgumn.edu

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position. youtube.comorganic-chemistry.org The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The reaction is a mild method for formylating electron-rich aromatic compounds. organic-chemistry.orgsid.ir

Mannich Reaction: The Mannich reaction involves the aminoalkylation of the acidic C3 proton of the indole ring. organic-chemistry.orgwikipedia.orglibretexts.org It is a three-component reaction between the indole, formaldehyde, and a primary or secondary amine, which forms a 'Mannich base'. libretexts.orgchemtube3d.com This reaction is particularly effective for indoles due to the high nucleophilicity of the C3 position. chemtube3d.com

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Product |

| Nitration | Benzoyl nitrate | Ethyl 3-(3-nitro-1H-indol-7-yl)propanoate |

| Vilsmeier-Haack | POCl₃, DMF, then H₂O | Ethyl 3-(3-formyl-1H-indol-7-yl)propanoate |

| Mannich Reaction | CH₂O, HN(CH₃)₂ | Ethyl 3-(3-((dimethylamino)methyl)-1H-indol-7-yl)propanoate |

Reactions at the Propanoate Side Chain

The ethyl propanoate side chain offers a second site for chemical modification, independent of the indole nucleus. Key reactions include hydrolysis of the ester, functional group transformations of the resulting acid or the ester itself, and alkylation or acylation at the α-carbon.

The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, 3-(1H-indol-7-yl)propanoic acid, under either acidic or basic conditions. rsc.org

Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester in the presence of excess water and a strong acid catalyst. chim.it

Base-catalyzed hydrolysis (saponification) is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid. chim.it

Table 2: Ester Hydrolysis

| Reaction Type | Reagents | Product |

| Acid Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 3-(1H-indol-7-yl)propanoic acid |

| Base Hydrolysis | 1. NaOH(aq), heat 2. H₃O⁺ | 3-(1H-indol-7-yl)propanoic acid |

The ester group is a versatile precursor for other functional groups.

Reduction: The ester can be reduced to a primary alcohol, 3-(1H-indol-7-yl)propan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comdoubtnut.com The reaction proceeds via the initial formation of an aldehyde, which is immediately further reduced to the alcohol. masterorganicchemistry.com

Amidation: The ester can be converted to an amide by reaction with a primary or secondary amine. This reaction, often called aminolysis, can sometimes be slow and may require heating or catalysis. Lewis acids like iron(III) chloride have been shown to catalyze the direct amidation of esters. mdpi.com Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents (e.g., DCC, HBTU) to form the amide under mild conditions. google.com

Table 3: Side Chain Functional Group Transformations

| Transformation | Reagents | Product |

| Reduction | 1. LiAlH₄, Et₂O 2. H₂O | 3-(1H-indol-7-yl)propan-1-ol |

| Amidation (from ester) | R¹R²NH, FeCl₃ (cat.), heat | N-R¹,N-R²-3-(1H-indol-7-yl)propanamide |

| Amidation (from acid) | R¹R²NH, Coupling agent (e.g., HBTU) | N-R¹,N-R²-3-(1H-indol-7-yl)propanamide |

The methylene (B1212753) group alpha to the ester carbonyl (C2 of the propanoate chain) is weakly acidic and can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.org This enolate is a potent nucleophile and can react with various electrophiles.

Alkylation: The enolate can be alkylated by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. libretexts.orgopenstax.org This allows for the introduction of an alkyl group at the α-position of the side chain.

Acylation: Similarly, the enolate can be acylated by reaction with an acyl halide or anhydride, introducing an acyl group at the α-position and forming a β-keto ester derivative.

Table 4: α-Alkylation and Acylation of the Side Chain

| Reaction | Reagents | Product |

| Alkylation | 1. LDA, THF, -78 °C 2. R-X (Alkyl halide) | Ethyl 2-alkyl-3-(1H-indol-7-yl)propanoate |

| Acylation | 1. LDA, THF, -78 °C 2. RCOCl (Acyl chloride) | Ethyl 2-acyl-3-(1H-indol-7-yl)propanoate |

Modifications at the N-1 Position of the Indole Ring

The N-H proton of the indole ring is acidic (pKa ≈ 17) and can be removed by a strong base, such as sodium hydride (NaH) or in some cases, potassium hydroxide, to form an indolyl anion. google.com This anion is nucleophilic and can be readily alkylated or acylated.

N-Alkylation: The reaction of the indolyl anion with an alkyl halide or sulfate (B86663) provides a straightforward method for the synthesis of N-alkylated derivatives. google.commdpi.com The choice of solvent and base can be critical for achieving high yields.

N-Acylation: The indole nitrogen can also be acylated using acyl chlorides or anhydrides in the presence of a base. N-acylation deactivates the indole ring towards electrophilic attack and can serve as a protecting group strategy.

Table 5: N-1 Position Modifications

| Reaction | Reagents | Product |

| N-Alkylation | 1. NaH, DMF 2. R-X (Alkyl halide) | Ethyl 3-(1-alkyl-1H-indol-7-yl)propanoate |

| N-Acylation | 1. NaH, DMF 2. RCOCl (Acyl chloride) | Ethyl 3-(1-acyl-1H-indol-7-yl)propanoate |

Advanced Synthetic Transformations and Skeletal Diversification

The strategic combination of reactivity at both the indole nucleus and the side chain enables advanced synthetic transformations, leading to significant skeletal diversification. One prominent example is the synthesis of carbazole (B46965) frameworks. organic-chemistry.orgrsc.org

Carbazoles are tricyclic aromatic compounds consisting of a central five-membered nitrogen-containing ring fused between two benzene rings. wikipedia.org Starting from this compound, a synthetic sequence could be envisioned to construct a new six-membered ring, thereby forming a tetrahydrocarbazole derivative, which can be subsequently aromatized.

A plausible, though challenging, synthetic route could involve an intramolecular Friedel-Crafts-type cyclization. This would require initial modification of the propanoate side chain. For example, the carboxylic acid (obtained via hydrolysis) could be converted to its acid chloride. In the presence of a Lewis acid catalyst (e.g., AlCl₃), an intramolecular acylation could occur between the activated acyl group and the electron-rich C4 position of the indole ring. The resulting ketone could then be reduced and dehydrated/aromatized to furnish the carbazole skeleton. Such intramolecular cyclizations are powerful tools for building complex polycyclic systems from simpler indole precursors. encyclopedia.pub

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of ethyl 3-(1H-indol-7-yl)propanoate is anticipated to display a series of signals corresponding to the distinct proton environments within the molecule. The indole (B1671886) ring protons, the propanoate side chain protons, and the ethyl ester protons will each resonate at characteristic chemical shifts.

The indole moiety itself presents a unique set of signals. The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the pyrrole (B145914) part of the indole ring, H-2 and H-3, would also have characteristic shifts. However, in this 7-substituted indole, the propanoate chain is at position 7, meaning the substitution is on the benzene (B151609) ring portion of the indole. The protons on the benzene ring (H-4, H-5, and H-6) would exhibit a complex splitting pattern in the aromatic region (approximately δ 6.5-7.6 ppm). The proton at position 2 of the indole ring is expected to be a triplet, while the proton at position 3 would be a triplet of doublets.

The ethyl propanoate side chain will give rise to two sets of signals. The methylene (B1212753) protons of the ethyl group (-O-CH₂-CH₃) adjacent to the oxygen atom are expected to resonate as a quartet around δ 4.1 ppm. The terminal methyl protons (-O-CH₂-CH₃) will likely appear as a triplet further upfield, around δ 1.2 ppm. The two methylene groups of the propanoate linker (-CH₂-CH₂-COOEt) would appear as two distinct triplets, with the one closer to the indole ring appearing around δ 3.2 ppm and the one adjacent to the carbonyl group around δ 2.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Indole) | 8.0 - 8.5 | br s | - |

| H-2 (Indole) | ~7.2 | t | ~1.0 |

| H-3 (Indole) | ~6.5 | t | ~2.0 |

| Aromatic H (H-4, H-5, H-6) | 6.5 - 7.6 | m | - |

| -CH₂- (Side Chain, adjacent to indole) | ~3.2 | t | ~7.5 |

| -CH₂- (Side Chain, adjacent to C=O) | ~2.7 | t | ~7.5 |

| -O-CH₂- (Ethyl Ester) | ~4.1 | q | ~7.1 |

| -CH₃ (Ethyl Ester) | ~1.2 | t | ~7.1 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. br s = broad singlet, t = triplet, q = quartet, m = multiplet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon of the ester group is the most deshielded and is expected to appear significantly downfield, typically in the region of δ 172-174 ppm. The carbons of the indole ring will resonate in the aromatic region, from approximately δ 100 to 140 ppm. The specific shifts will depend on their position and substitution. The carbon atom C-7, being attached to the propanoate side chain, will have a characteristic shift. The carbons of the ethyl group will appear upfield, with the -O-CH₂- carbon around δ 60 ppm and the -CH₃ carbon around δ 14 ppm. The methylene carbons of the propanoate linker will have shifts in the range of δ 20-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 172 - 174 |

| Indole C (Aromatic) | 100 - 140 |

| -O-CH₂- (Ethyl Ester) | ~60 |

| -CH₂- (Side Chain, adjacent to indole) | ~35 |

| -CH₂- (Side Chain, adjacent to C=O) | ~22 |

| -CH₃ (Ethyl Ester) | ~14 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent methylene protons of the propanoate side chain and between the methylene and methyl protons of the ethyl ester group. It would also help in assigning the coupled protons within the indole ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and the ester carbonyl group. For example, correlations would be expected between the protons of the methylene group adjacent to the carbonyl and the carbonyl carbon itself, as well as with the carbons of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to confirm the substitution pattern and the conformation of the side chain relative to the indole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group of the indole, the C=O group of the ester, and the C-O and C-H bonds.

A broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the indole ring. A strong, sharp absorption peak around 1730-1740 cm⁻¹ is characteristic of the C=O stretching of the saturated ester. The C-O stretching vibrations of the ester group are expected to appear in the range of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be seen just below 3000 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1730 - 1740 | Strong, Sharp |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. For this compound (C₁₃H₁₅NO₂), the expected exact mass is approximately 217.11 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 217. A prominent fragment would likely correspond to the loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in an acylium ion. Another characteristic fragmentation pathway for indole derivatives is the formation of a stable quinolinium or related aromatic cation. For a similar compound, methyl 3-(1H-indol-3-yl)propanoate, the base peak is observed at m/z 130, corresponding to the indolyl-methyl cation, and a significant peak for the molecular ion is also seen. nih.gov A similar fragmentation pattern would be anticipated for the 7-substituted ethyl ester.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 217 | [M]⁺ (Molecular Ion) |

| 172 | [M - OCH₂CH₃]⁺ |

| 144 | [M - COOEt]⁺ |

| 130 | Indolyl-CH₂⁺ fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The indole ring system is a strong chromophore. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the π → π* transitions of the indole nucleus. Typically, indoles exhibit two main absorption bands, one around 270-290 nm and a stronger one at shorter wavelengths, around 210-220 nm. The exact position and intensity of these bands can be influenced by the substitution on the indole ring and the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental composition. This method is distinguished from standard mass spectrometry by its ability to measure mass-to-charge ratios to a very high degree of accuracy.

For this compound, the molecular formula is C13H15NO2. The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated with high precision. This calculated exact mass serves as a benchmark against which the experimentally determined value from HRMS is compared. The close agreement between the measured and calculated mass provides strong evidence for the proposed molecular formula.

Table 1: Theoretical Exact Mass for this compound

| Parameter | Value |

| Molecular Formula | C13H15NO2 |

| Calculated Monoisotopic Mass | 217.110279 g/mol |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique for determining the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed empirical formula. This comparison is a crucial step in verifying the purity and composition of a synthesized compound.

The theoretical elemental composition of this compound (C13H15NO2) is calculated as follows:

Carbon (C): (13 * 12.011) / 217.268 * 100% = 71.86%

Hydrogen (H): (15 * 1.008) / 217.268 * 100% = 6.96%

Nitrogen (N): (1 * 14.007) / 217.268 * 100% = 6.45%

Oxygen (O): (2 * 15.999) / 217.268 * 100% = 14.73%

In practice, the results of elemental analysis are generally considered acceptable if the experimental values are within ±0.4% of the calculated theoretical values. nih.govresearchgate.netresearchgate.net This level of accuracy provides strong corroborating evidence for the molecular formula, especially when combined with data from other analytical methods like HRMS and NMR spectroscopy.

Table 2: Theoretical Elemental Analysis of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 71.86 |

| Hydrogen | H | 6.96 |

| Nitrogen | N | 6.45 |

| Oxygen | O | 14.73 |

Single-Crystal X-ray Diffraction (if applicable for related derivatives) for Solid-State Structure

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging, analysis of closely related derivatives can provide invaluable insights into the likely solid-state conformation and intermolecular interactions.

A study on a related compound, methyl 3-(1H-indol-3-yl)propanoate (C12H13NO2), provides a relevant example of the detailed structural information that can be obtained. In the crystal structure of this methyl ester, the molecule adopts a nearly planar conformation. nih.govnih.gov The crystal packing is characterized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains. nih.govnih.gov

This observation is significant as it suggests that the indole nitrogen and the carbonyl oxygen of the ester group are key players in the supramolecular assembly of these types of molecules. It is plausible that this compound would exhibit similar hydrogen bonding motifs in its crystalline form, influencing its physical properties such as melting point and solubility.

Table 3: Crystallographic Data for the Related Derivative, Methyl 3-(1H-indol-3-yl)propanoate

| Parameter | Value | Reference |

| Molecular Formula | C12H13NO2 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| a (Å) | 6.893(5) | nih.gov |

| b (Å) | 9.146(8) | nih.gov |

| c (Å) | 18.052(10) | nih.gov |

| β (º) | 111.09(5) | nih.gov |

| Volume (ų) | 1060.5(13) | nih.gov |

| Z | 4 | nih.gov |

| Key Intermolecular Interaction | N—H···O hydrogen bonds | nih.govnih.gov |

This detailed structural information from a related derivative underscores the power of X-ray crystallography in understanding the solid-state behavior of organic molecules and provides a strong predictive model for the structural characteristics of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energy levels.

Electronic Structure: The electronic character of indole (B1671886) derivatives is dominated by the aromatic indole ring system. Quantum calculations, often employing Density Functional Theory (DFT), can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. For indole propanoates, the HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed across the ester functionality.

Table 1: Typical Parameters in Quantum Chemical Calculations for Indole Derivatives

| Parameter | Description | Typical Method/Basis Set | Relevance |

|---|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | DFT (e.g., B3LYP) / 6-31G | Provides bond lengths, bond angles, and dihedral angles for the most stable conformer. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT (e.g., B3LYP) / 6-31G | Indicates electron-donating/accepting ability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Calculated from DFT results | Identifies positive (electrophilic) and negative (nucleophilic) regions for intermolecular interactions. |

| Vibrational Frequencies | Calculation of infrared (IR) and Raman spectra. | DFT Frequency Analysis | Confirms the optimized structure is a true minimum (no imaginary frequencies) and aids in spectral assignment. sgu.edu.in |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). bepls.com This method is central to drug discovery for predicting binding affinity and understanding the molecular basis of interaction.

While docking studies specifically featuring ethyl 3-(1H-indol-7-yl)propanoate are not prominent, research on analogous indole-containing molecules demonstrates the utility of this approach. Indole derivatives have been docked against a wide array of biological targets, including enzymes and receptors involved in cancer, infectious diseases, and inflammation. nih.govnih.govmdpi.comsemanticscholar.org

For instance, a study on novel indole derivatives bearing a tosyl group identified a strong binding affinity towards tyrosinase, suggesting potential as an antioxidant agent. mdpi.com In another example, indolyl-chalcone derivatives were evaluated as antimalarial candidates by docking them into the active site of the Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS) enzyme. researchgate.net These studies typically report a binding energy (or docking score) in kcal/mol and detail the specific interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts with amino acid residues in the target's binding pocket. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for Various Indole Derivatives

| Indole Derivative Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|---|

| Indolyl-Thioxothiazolidinones | Antimicrobial Target (e.g., MurC Ligase) | N/A | -8.0 to -11.5 | Hydrogen bonds, Pi-stacked interactions | nih.gov |

| Indole-Chalcones | PfDHFR-TS | 1J3I | -7.53 | PHE 58, ILE 112, LEU 119 | researchgate.net |

| Indole-Tosyl Derivatives | Tyrosinase | 3NM8 | N/A (Good Affinity Reported) | N/A | mdpi.com |

| Indolylmethylene-Thiazolidinones | Various Bacterial Proteins | N/A | N/A (Good Bonding Reported) | Hydrogen bonds with amino/carboxyl groups | semanticscholar.org |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational modeling accelerates this process by creating predictive models, often through Quantitative Structure-Activity Relationship (QSAR) studies. These models build a mathematical relationship between chemical structure (represented by calculated molecular descriptors) and activity.

For the indole scaffold, computational SAR can explore how modifying substituents on the indole ring or altering the propanoate side chain impacts binding to a target. For example, a model could predict how changing the ethyl ester to a methyl or propyl ester, or adding a substituent like a halogen or hydroxyl group to the indole ring, would alter the binding energy. These "in silico" modifications guide chemists to synthesize only the most promising compounds.

Studies on other indole derivatives illustrate this principle. For example, research on a series of indolizine (B1195054) analogues (a related nitrogen-containing bicyclic heterocycle) against mosquito larvae used computational approaches to correlate structural features with larvicidal activity. nih.gov Similarly, studies on antimicrobial 2-thioxo-4-thiazolidinone derivatives used computational tools to predict how different substitutions would affect their affinity for various biological targets. semanticscholar.org These studies confirm that features like the 1H-indole moiety can be critical for activity, and that the addition or removal of other groups can significantly modulate the compound's efficacy. mdpi.com

Table 3: Illustrative Computational SAR for a Hypothetical Indole Propanoate Series

| Compound | Modification | Calculated Descriptor (Example) | Predicted Change in Activity |

|---|---|---|---|

| Base Scaffold (this compound) | - | Docking Score: -7.0 kcal/mol | Baseline |

| Analogue 1 | Add 5-Fluoro group | Docking Score: -7.5 kcal/mol | Increased affinity due to potential halogen bond or favorable electrostatic interaction. |

| Analogue 2 | Add 5-Methoxy group | Docking Score: -6.8 kcal/mol | Slightly decreased affinity due to potential steric clash or unfavorable desolvation. |

| Analogue 3 | Change Ethyl ester to Methyl ester | Docking Score: -6.9 kcal/mol | Minimal change, suggesting the terminal alkyl group has limited interaction with the pocket. |

Mechanistic Pathway Elucidation through Computational Simulations

Computational simulations can provide profound insights into how a chemical reaction occurs, mapping the energy landscape from reactants to products. This includes identifying transition states (the highest energy points along the reaction coordinate) and intermediates.

While the synthesis of this compound itself is relatively straightforward, computational studies on more complex reactions involving indole derivatives showcase the power of this approach. For example, the reaction of a hydroxy-indole with ethyl acetoacetate (B1235776) was reinvestigated, and a hypothetical mechanism for the formation of a complex cyclopenta[b]indole (B15071945) product was proposed. nih.gov This proposed pathway involves several key steps:

Initial Substitution: An InCl₃-catalyzed nucleophilic addition of the indole to the carbonyl group of ethyl acetoacetate, followed by elimination to form an intermediate (II). nih.gov

Second Nucleophilic Attack: The enolate of another ethyl acetoacetate molecule attacks intermediate II to form a larger adduct (III). nih.gov

Intramolecular Cyclization: Intermediate III undergoes an intramolecular nucleophilic addition followed by elimination reactions to yield the final cyclized product. nih.gov

Computational simulations could be used to model each step of this proposed mechanism. By calculating the activation energies for each transition state and the relative energies of the intermediates, researchers can validate the proposed pathway, identify the rate-determining step, and understand why certain products are formed preferentially.

Exploration of Biological Targets and Mechanistic Pathways of Indole Propanoate Derivatives

Research into Potential Biological Targets and Receptor Interactions of Indole (B1671886) Scaffolds

The versatility of the indole scaffold allows it to interact with a wide array of biological targets, a characteristic attributed to its structural features and ability to engage in various non-covalent interactions. researchgate.net Research has identified several key receptors and proteins that are targeted by indole derivatives, shedding light on their pharmacological effects.

One of the most studied targets for indole-containing compounds is the benzodiazepine (B76468) receptor (BzR) , a binding site on the GABAA receptor. nih.gov The interaction with this receptor is crucial for mediating anxiolytic and sedative effects. Docking studies have revealed that the indole nucleus, with its pyrrole (B145914) and benzene (B151609) moieties, can fit into the lipophilic pockets of the BzR. nih.gov The indole NH group can also act as a hydrogen bond donor, further stabilizing the ligand-receptor complex. nih.gov

Indole derivatives have also been investigated as ligands for G-protein coupled receptors (GPCRs) , a large family of transmembrane receptors involved in numerous physiological processes. mdpi.com The electron-rich nature of the indole scaffold facilitates complementary interactions with conserved binding pockets within GPCRs. mdpi.com Furthermore, the 5-HT3 receptor , a ligand-gated ion channel, is a known target for certain indole derivatives, which act as antagonists. wikipedia.org The pharmacophore for these antagonists typically includes an aromatic moiety, often an indole ring. wikipedia.org

The aryl hydrocarbon receptor (AhR) and the pregnane-X receptor (PXR) are nuclear receptors that have been identified as targets for indole-3-propionic acid (IPA), a related indole derivative. nih.gov Activation of these receptors by indole compounds can influence gene expression and modulate various cellular processes. nih.govresearchgate.net

Moreover, indole scaffolds are found in molecules that target enzymes crucial for cell signaling and proliferation, such as receptor tyrosine kinases (RTKs) . nih.gov These include the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR). nih.govnih.gov The ability of indole derivatives to inhibit these kinases underscores their potential as anticancer agents. nih.govmdpi.com

Mechanistic Studies of Modulatory Effects on Cellular Pathways (In Vitro and Ex Vivo Research)

The interaction of indole propanoate derivatives with their biological targets triggers a cascade of events that modulate various cellular pathways. In vitro and ex vivo studies have been instrumental in elucidating these mechanisms.

A significant body of research has focused on the ability of indole compounds to induce apoptosis , or programmed cell death, in cancer cells. nih.govnih.gov This is often achieved through the modulation of multiple signaling pathways. nih.gov For instance, indole derivatives have been shown to affect the Bcl-2 family of proteins , which are key regulators of apoptosis. nih.gov They can also activate caspases , a family of proteases that execute the apoptotic process. nih.gov

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in inflammation and cell survival, is another critical target. nih.gov Indole compounds can inhibit the activation of NF-κB, leading to the downregulation of pro-survival genes. nih.gov

Furthermore, indole derivatives have been found to modulate the PI3K/Akt/mTOR pathway , a central signaling cascade that regulates cell growth, proliferation, and survival. nih.govnih.gov By inhibiting this pathway, these compounds can effectively halt the progression of cancer. researchgate.net The MAPK (mitogen-activated protein kinase) pathway, which is also involved in cell proliferation and differentiation, is another target of indole alkaloids. nih.gov

In the context of neurodegenerative diseases, derivatives of indole-3-propionic acid have demonstrated neuroprotective effects by modulating inflammatory and anti-oxidative pathways. mdpi.com

Investigation of Enzyme Inhibition/Activation Profiles (e.g., Cyclooxygenase, IDO1)

The enzymatic inhibitory or activation profiles of indole propanoate derivatives are a key aspect of their pharmacological activity. Two enzymes that have garnered significant attention in this regard are cyclooxygenase (COX) and indoleamine 2,3-dioxygenase 1 (IDO1).

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov Overexpression of IDO1 is associated with various cancers and is known to promote immune evasion. nih.gov Research has shown that inhibition of IDO1 can suppress the expression of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9) in endometrial stromal cells. nih.gov This suggests a link between IDO1 activity and inflammatory and invasive processes. Certain amidoxime (B1450833) derivatives have been studied as IDO1 inhibitors, and molecular dynamics simulations have provided insights into their binding mechanisms, which can block the access of oxygen to the active site. nih.gov

Indole derivatives have also been investigated for their ability to inhibit other enzymes. For example, some indole-based compounds have shown inhibitory activity against human neutrophil elastase (HNE) , a serine protease involved in inflammatory lung diseases. nih.gov Additionally, microbial-derived indoles have been found to inhibit neutrophil myeloperoxidase (MPO) , an enzyme that generates reactive oxidants, thereby reducing bystander tissue damage during inflammation. nih.gov

Studies on Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

The biological activity of indole propanoate derivatives is fundamentally dependent on their interactions with biological macromolecules, primarily proteins and enzymes. These interactions are often characterized by a combination of forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. researchgate.net

The indole nucleus itself is an electron-rich aromatic system that can participate in π-π stacking and cation-π interactions with the aromatic residues of proteins. researchgate.net The N-H group of the indole ring can act as a hydrogen bond donor, a feature that has been shown to be crucial for binding to certain receptors like the benzodiazepine receptor. mdpi.comnih.gov

Molecular docking studies have been widely used to predict and analyze the binding modes of indole derivatives within the active sites of their target proteins. For instance, docking simulations have elucidated the interactions of indole derivatives with enzymes like IDO1, revealing how these compounds can block the substrate access channel. nih.gov Similarly, the binding of indole-based antagonists to the 5-HT3 receptor has been modeled, highlighting the key pharmacophoric elements required for high-affinity binding. wikipedia.org

The interaction of indole derivatives with tubulin, a protein that polymerizes to form microtubules, is another well-studied area. mdpi.com Compounds like vinca (B1221190) alkaloids, which contain an indole scaffold, bind to tubulin and inhibit its polymerization, leading to cell cycle arrest and apoptosis. mdpi.com This mechanism is a cornerstone of their anticancer activity.

Pre-clinical in vitro assessments of biological effects (e.g., antiproliferative, antimicrobial, antioxidant, anti-inflammatory potential in cellular models)

Pre-clinical in vitro assays are essential for evaluating the therapeutic potential of new chemical entities. Indole propanoate derivatives have been subjected to a variety of such assessments to determine their biological effects in cellular models.

Antiproliferative Activity

A significant amount of research has focused on the antiproliferative effects of indole derivatives against various cancer cell lines. researchgate.netnih.govnih.gov These studies have demonstrated that indole-containing compounds can inhibit the growth of cancer cells, including those from breast, colon, lung, and prostate cancers. mdpi.comresearchgate.netnih.gov The antiproliferative activity is often mediated by the induction of apoptosis and cell cycle arrest. nih.govnih.gov For example, some indole-aryl-amide derivatives have been shown to cause cell cycle arrest in the G1 phase and promote apoptosis in colon cancer cells. nih.gov The IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%, are commonly used to quantify this activity.

Antimicrobial Activity

Indole derivatives have also shown promising antimicrobial activity against a range of pathogens. iosrphr.orgbenthamscience.comnih.gov They have been found to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. iosrphr.orgnih.govnih.gov Some synthetic indole derivatives have demonstrated significant activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The mechanism of antimicrobial action can involve the disruption of bacterial membranes or the inhibition of essential enzymes. mdpi.com

Antioxidant Activity

The antioxidant potential of indole derivatives has been investigated using various in vitro assays. mdpi.comnih.gov These compounds can act as radical scavengers, donating a hydrogen atom or an electron to neutralize free radicals. nih.gov The presence of the indole N-H group is often considered important for this activity. nih.gov Derivatives of indole-3-propionic acid have been shown to suppress iron-induced lipid peroxidation and inhibit deoxyribose degradation. mdpi.com However, some studies on indole-3-propionic acid have reported no significant direct antioxidant activity in certain cellular models. nih.gov

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been demonstrated in various cellular models. nih.gov This activity is often linked to the inhibition of key inflammatory mediators and pathways. For instance, the inhibition of enzymes like COX-2 and IDO1 by indole compounds can lead to a reduction in inflammation. nih.gov Furthermore, some tryptophan metabolites, including indole derivatives, possess anti-inflammatory properties that may be beneficial in conditions like psoriasis. researchgate.net

Future Research Directions and Research Significance

Development of Novel Synthetic Methodologies for Indole-7-Substituted Analogues

The synthesis of substituted indoles is a cornerstone of modern organic chemistry. organic-chemistry.org Researchers are continually seeking more efficient and versatile methods to access functionalized indole (B1671886) scaffolds. organic-chemistry.org The development of novel synthetic strategies for indole-7-substituted analogues is crucial for expanding the chemical space available for drug discovery.

Recent advancements have focused on palladium-catalyzed cross-coupling reactions, which allow for the modular and regioselective synthesis of substituted indoles. organic-chemistry.org For instance, methods like the one-pot, three-component procedure for synthesizing 2,3-substituted indoles highlight the power of domino reactions in building molecular complexity. organic-chemistry.org Future research will likely focus on developing even more atom-economical and environmentally benign catalytic systems. The use of solid-phase synthesis techniques, employing polymer-bound reagents, also presents a promising avenue for creating libraries of indole analogues for high-throughput screening. nih.govcapes.gov.br

Exploration of Diverse Chemical Modifications for Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug design. For ethyl 3-(1H-indol-7-yl)propanoate and its derivatives, systematic chemical modifications can provide valuable insights into the structural requirements for a desired pharmacological effect.

SAR studies involve the synthesis and biological evaluation of a series of related compounds to identify key structural features responsible for activity. researchgate.netnih.gov For example, modifying the propanoate side chain, substituting various positions on the indole ring, or altering the electronic properties of the molecule can significantly impact its biological profile. mdpi.com By analyzing these changes, researchers can build a comprehensive SAR model to guide the design of more potent and selective compounds. researchgate.netnih.gov The insights gained from such studies are critical for optimizing lead compounds in the drug discovery pipeline. researchgate.net

Integration with Advanced Screening Platforms for Identification of Molecular Probes

High-throughput screening (HTS) platforms are essential tools in modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets. This compound and its analogues are well-suited for inclusion in such screening campaigns.

The development of combinatorial libraries based on the indole scaffold allows for the generation of a diverse set of molecules for screening. nih.gov These libraries can be tested in a variety of assays to identify "hits"—compounds that exhibit a desired biological activity. These hits can then be further optimized to develop potent and selective molecular probes for studying biological pathways or as starting points for drug development. The integration of solid-phase synthesis with HTS can streamline this process, accelerating the discovery of novel bioactive compounds. nih.govcapes.gov.br

Contribution to the Understanding of Indole-Based Biological Activities

The indole motif is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. benthamscience.comnih.gov Research into this compound and its derivatives contributes to the broader understanding of how indole-based molecules interact with biological systems.

Indole derivatives have been shown to exhibit a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. benthamscience.comnih.gov For example, indole-3-propionic acid, a related metabolite, has been shown to have antioxidant and anti-inflammatory properties. nih.gov By studying the biological effects of novel indole-7-propanoates, researchers can uncover new therapeutic applications and gain deeper insights into the mechanisms of action of this important class of compounds.

Role of this compound as a Precursor for Complex Molecular Architectures

Beyond its potential as a bioactive molecule itself, this compound serves as a valuable building block for the synthesis of more complex molecular structures. The indole ring and the ethyl propanoate side chain offer multiple points for chemical modification, making it a versatile precursor.

For example, the propanoate group can be readily transformed into other functional groups, such as amides or alcohols, allowing for the construction of more elaborate side chains. The indole nitrogen and various positions on the aromatic ring can also be functionalized to build fused heterocyclic systems or introduce additional substituents. This versatility makes this compound a key intermediate in the synthesis of complex natural products and novel pharmaceutical agents. acs.org

Q & A

Basic: What are the optimal synthetic routes for ethyl 3-(1H-indol-7-yl)propanoate, and how can reaction conditions be optimized?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or esterification. A common approach involves reacting 7-hydroxyindole with ethyl 3-bromopropanoate in the presence of a base like potassium carbonate in DMF or acetone under reflux (40–80°C) . Optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.

- Temperature control : Reflux conditions (60–80°C) balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields >90% purity .

Advanced: How can computational methods (e.g., DFT) predict regioselectivity in electrophilic substitutions on the indole ring?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and frontier molecular orbitals to identify reactive sites. For this compound:

- Electrophilic attack : C3 and C7 positions are favored due to higher electron density.

- Steric effects : Substituents at C7 may redirect reactivity to C2 or C4.

- Validation : Compare computational results with experimental NMR and X-ray crystallography data .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- NMR :

- IR : Ester C=O stretch (~1720 cm⁻¹) and indole N-H bend (~3400 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (m/z ~245 for C₁₃H₁₅NO₂) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Controlled assays : Standardize cell lines (e.g., HEK-293 vs. HeLa) and protocols (e.g., MIC for antimicrobials, MTT for cytotoxicity).

- Dose-response curves : Identify threshold concentrations where activity shifts from therapeutic to toxic.

- Mechanistic studies : Use fluorescence microscopy or flow cytometry to differentiate membrane disruption (antimicrobial) vs. apoptosis (cytotoxic) .

Basic: What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate purification : Use flash chromatography after each step to remove byproducts.

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance selectivity.

- Temperature gradients : Stepwise heating (e.g., 0°C → rt for coupling reactions) minimizes side reactions .

Advanced: What are the challenges in achieving regioselective functionalization of the indole core, and how can they be addressed?

Methodological Answer:

- Challenge : Competing reactivity at C3, C5, and C7 due to electron-rich π-system.

- Solutions :

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (potential irritant).

- Storage : Keep in airtight containers at RT, away from oxidizers and moisture .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of ester hydrolysis?

Methodological Answer:

- Deuterium labeling : Compare hydrolysis rates of deuterated vs. non-deuterated esters.

Basic: What solvents and bases are compatible with this compound in cross-coupling reactions?

Methodological Answer:

- Solvents : THF, DMF, or DMSO for Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Bases : Mild bases (K₂CO₃, Cs₂CO₃) prevent ester hydrolysis. Avoid strong bases (NaOH) .

Advanced: How do π-π stacking interactions in crystal structures influence solid-state reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.